molecular formula C19H14N2O3 B15110369 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

Cat. No.: B15110369
M. Wt: 318.3 g/mol
InChI Key: LFUXVJRFAGEFMC-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is a complex organic compound that features a furan ring, a naphthalene ring, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole-2,5-dione core, followed by the introduction of the furan and naphthalene substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrole-2,5-dione, furan, and naphthalene, such as:

  • 1-(furan-2-ylmethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
  • 1-(furan-2-ylmethyl)-3-(naphthalen-2-ylamino)-1H-pyrrole-2,5-dione
  • 1-(thiophen-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

Uniqueness

The uniqueness of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)pyrrole-2,5-dione

InChI

InChI=1S/C19H14N2O3/c22-18-11-17(19(23)21(18)12-14-7-4-10-24-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11,20H,12H2

InChI Key

LFUXVJRFAGEFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=O)N(C3=O)CC4=CC=CO4

Origin of Product

United States

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